N-(2,6-dihydroxyphenyl)benzamide
Description
Properties
CAS No. |
97773-25-6 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-4-8-11(16)12(10)14-13(17)9-5-2-1-3-6-9/h1-8,15-16H,(H,14,17) |
InChI Key |
IXYIESPOQSFFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
Origin of Product |
United States |
Preparation Methods
General Procedure A: Direct Acylation of 2,6-Dihydroxyphenyl Derivatives with Benzoyl Chloride
This is the most commonly reported method for preparing N-(2,6-dihydroxyphenyl)benzamide and its analogues.
- Starting Materials: 2,6-dihydroxyaniline or nitroresorcinol reduced to diphenol.
- Reagents and Conditions:
- Reduction of nitroresorcinol with Pd/C catalyst in methanol under hydrogen atmosphere.
- Filtration and evaporation to obtain diphenol.
- Dissolution in dry pyridine with catalytic 4-dimethylaminopyridine (DMAP).
- Dropwise addition of benzoyl chloride at −20 °C, then warming to room temperature overnight.
- Workup:
- Evaporation of solvents.
- Purification by column chromatography using hexanes/ethyl acetate mixtures.
- Yields:
- Approximately 65–80% yield reported for this compound (75% yield specifically noted).
- Characterization:
- 1H NMR and 13C NMR data confirm structure.
| Compound | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
|---|---|---|---|
| This compound (6b) | 75 | 9.32 (s, 1H, NH), 9.26 (s, 2H, OH), 8.02–7.97 (m, 2H), 7.64–7.46 (m, 3H), 6.96 (t, 1H), 6.46 (d, 2H) | 169.3 (NHCOPh), 153.7, 134.2, 131.4, 128.2, 127.9, 113.4, 107.1 |
Source: Adapted from a 2020 study detailing general procedure A for diphenol benzamides synthesis.
Alternative Synthetic Routes Involving Hydrazide Intermediates
Another approach involves multi-step synthesis starting from methyl anthranilate:
- Step 1: Reaction of methyl anthranilate with benzoyl chloride in methanol to form methyl-2-benzamidobenzoate.
- Step 2: Reflux with hydrazine in ethanol to convert ester to hydrazide derivative.
- Step 3: Further reaction with substituted benzaldehydes to form hydrazone derivatives.
While this method is more complex and aimed at hydrazone derivatives, it shows the versatility of benzamide formation from benzoyl chloride and anthranilate derivatives.
Note: This method is less direct for this compound but relevant for related benzamide compounds.
Patent-Described Hydroxamic Acid and Benzamide Synthesis
A patent describes preparation of hydroxy-substituted benzamides and hydroxamic acids by:
- Mixing methyl (hydroxyl substituted) benzoate with sodium sulfite and sulfuric acid in ice-water.
- Stirring at room temperature until dissolution, then aging at 45 °C or ambient temperature for up to two days.
- Acidifying with sulfuric acid to pH 6.0, followed by solvent evaporation and extraction.
- Recrystallization from hot water.
This method emphasizes mild conditions and aqueous workup, suitable for hydroxylated benzamide derivatives.
Synthesis via Benzoxazinone Intermediate
A related method involves:
- Reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with sulfuric acid and ethanolic conditions.
- Reflux and stirring to yield substituted benzamide derivatives.
This method is useful for synthesizing benzamide derivatives with hydrazinyl or hydroxybenzylidene substituents but is more specialized.
Source: 2018 study on benzohydrazide derivatives.
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Acylation (General Procedure A) | 2,6-Dihydroxyaniline or diphenol | Benzoyl chloride, pyridine, DMAP, low temp | 65–80 | Straightforward, good yield | Requires dry conditions, column chromatography |
| Hydrazide Route | Methyl anthranilate + benzoyl chloride | Hydrazine, ethanol reflux | ~90 (for hydrazones) | High purity hydrazone derivatives | Multi-step, not direct for target compound |
| Patent Aqueous Method | Methyl hydroxyl benzoate | Na2SO3, H2SO4, mild heating | Not specified | Mild, aqueous, scalable | Longer reaction times |
| Benzoxazinone Intermediate | 2-phenyl-4H-3,1-benzoxazin-4-one | Sulfuric acid, ethanol reflux | ~81 | Useful for substituted derivatives | Specialized intermediates needed |
Experimental Notes and Characterization Data
- The direct acylation method (General Procedure A) typically involves low temperature addition of acid chloride to avoid side reactions.
- Catalytic DMAP accelerates the acylation reaction.
- Purification is commonly done by silica gel chromatography using hexane/ethyl acetate solvent mixtures.
- Characterization by 1H NMR shows characteristic amide NH singlet around 9.3 ppm and phenolic OH signals around 9.2 ppm.
- 13C NMR confirms carbonyl carbons near 169 ppm.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-dihydroxyphenyl)benzamide is a benzamide derivative that has a variety of applications, particularly in the medicinal chemistry field. Benzimidazole derivatives, which share a similar structure, have garnered considerable interest as potential heterocyclic drugs due to their isostructural pharmacophore, which is similar to naturally occurring active biomolecules .
Antimicrobial Applications
- Several benzimidazole derivatives have demonstrated bioactivity against a wide range of ailments, including antibacterial and antifungal activities .
- One study synthesized benzimidazole-based naphthalimide triazoles and triazolium compounds and assessed their in vitro antibacterial activity against Gram-positive bacteria such as S. aureus, Methicillin-resistant S. aureus, M. luteus, and B. subtilis, and Gram-negative bacteria such as B. proteus, E. coli, B. typhi, and P. aeruginosa, as well as antifungal activity against A. fumigatus, C. albicans, C. utilis, A. flavus, and S. cerevisiae .
- Two compounds, a 2-chlorobenzyl triazolium compound and an octyl group-containing compound, showed potent antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 2 μg/ml, comparable to norfloxacin . The 2-chlorobenzyl triazolium compound and a 3-fluorobenzyl moiety-bearing compound also showed prominent antifungal activity, with MIC values ranging from 2 to 19 μg/ml against the tested fungal strains .
- Other synthesized derivatives displayed notable inhibitory effects against A. niger, with one compound demonstrating a MIC value of 3.12 μg/ml against most bacterial and fungal strains, suggesting its potential as a broad-spectrum antibacterial and antifungal agent .
Analgesic and Anti-Inflammatory Applications
- N-substituted benzimidazole derivatives have been explored for analgesic activity, with one compound showing a significant decrease in writhing at a 50 mg/kg dose compared to standard aspirin .
- Some compounds demonstrated a notable reduction in edema, ranging from 92.7 to 97.6%, compared to standard drugs like rofecoxib and indomethacin . One compound displayed 72% analgesic activity and 67% protection of inflammation at a 20 mg/kg dose, comparable to standard diclofenac .
- Specific derivatives have shown promising anti-inflammatory effects compared to standard indomethacin, as well as remarkable COX-2 inhibition .
- N-benzimidazol-1-yl methyl-benzamide derivatives, particularly those with electron-withdrawing groups like chloro and bromo at the ortho position of the phenyl ring, have demonstrated significant analgesic and anti-inflammatory activities .
- Certain 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole derivatives have shown maximum selectivity towards the COX-2 enzyme, possibly due to the presence of an N-phenyl piperzine moiety in the benzimidazole nucleus .
Antioxidant Applications
- Pyrazole-containing benzimidazoles have exhibited prominent antioxidant activity in both DPPH and hydrogen peroxide assays, potentially due to the presence of a benzyl substituent on the imidazole nitrogen .
- Specific compounds have shown a significant protective effect against tert-butyl hydroperoxide (tert-BOOH) induced oxidative stress on rat hepatocytes, comparable to standard quercetin .
- 2-(4-nitrobenzyl)-1H-benzimidazole derivatives have demonstrated good antioxidant properties, with some compounds showing prominent inhibitory effects against xanthine oxidase and urease .
Mechanism of Action
The mechanism of action of N-(2,6-dihydroxyphenyl)benzamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit NF-kB activation, which plays a role in inflammatory responses and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Conformational Analysis
The trans conformation of the amide group (N—H and C=O bonds) is a common feature in benzamide derivatives, including 6b . This conformation is observed in:
- N-(2,6-Dichlorophenyl)benzamide ()
- 2-Chloro-N-(2-chlorophenyl)benzamide ()
- N-(3,5-Dichlorophenyl)benzamide ()
Crystallographic studies indicate that the amide oxygen in these compounds adopts a synperiplanar orientation relative to ortho substituents (e.g., chlorine or hydroxyl groups), stabilizing the structure through intramolecular hydrogen bonding or steric effects.
Table 1: Structural Parameters of Selected Benzamides
Antioxidant Activity
- Alda-1 (2,6-dichlorobenzamide derivative): Activates ALDH2 but lacks antioxidant functionality, highlighting the critical role of substituents.
Enzyme Modulation and Therapeutic Potential
- Alda-1 : A 2,6-dichlorobenzamide derivative, enhances ALDH2 activity, reducing ischemic damage (60% infarct size reduction in vivo).
- LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide): An anticonvulsant metabolized via N-acetylation and hydroxylation, with rapid plasma clearance (66.9 mL/min/kg in rats).
Physicochemical and Pharmacokinetic Properties
- Solubility and Reactivity : The dihydroxyl groups in 6b likely enhance water solubility compared to chlorinated (e.g., N-(2,6-dichlorophenyl)benzamide ) or alkylated (e.g., LY201116 ) analogues. However, hydroxyl groups may also increase susceptibility to oxidative degradation.
- Metabolism : Unlike LY201116 , which undergoes rapid N-acetylation and hydroxylation, 6b ’s metabolism remains uncharacterized. Chlorinated derivatives like Alda-1 exhibit slower metabolic degradation due to electron-withdrawing substituents.
Biological Activity
N-(2,6-Dihydroxyphenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various chemical pathways. The general procedure involves the reaction of 2,6-dihydroxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The yield of this compound typically ranges from 65% to 80%, depending on the specific reaction conditions employed .
Structural Characterization
The compound's structure has been characterized using techniques such as NMR spectroscopy. For instance, in one study, the NMR spectrum displayed characteristic peaks at δ = 9.32 (s, 1H), indicative of the amide proton, and multiple aromatic protons resonating in the region between δ = 6.46 and δ = 8.02 .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various fungal strains, including dermatophytes and yeasts. In vitro studies reported its inhibitory effects on fungal growth, suggesting potential applications in treating fungal infections .
Anti-inflammatory and Analgesic Effects
Benzamides have been recognized for their anti-inflammatory properties. This compound is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . Additionally, compounds in this class have demonstrated analgesic effects, providing relief from pain through mechanisms that may involve the inhibition of cyclooxygenase enzymes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been implicated in the inhibition of β-amyloid fibril formation associated with Alzheimer's disease. This suggests that it may serve as a candidate for developing treatments aimed at neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as monoamine oxidase B (MAO-B), which is relevant in the context of neurodegenerative diseases and depression .
- Iron Chelation : The compound exhibits iron-chelating properties that may contribute to its neuroprotective effects by reducing oxidative stress associated with iron overload in neuronal tissues .
- Antifungal Mechanisms : The antifungal activity may involve disrupting fungal cell membranes or inhibiting essential metabolic pathways within fungal cells .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Study : A study demonstrated that this compound showed a significant reduction in fungal colony-forming units (CFUs) compared to control groups, indicating its potent antifungal activity .
- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition .
- Inflammation Model : In a murine model of inflammation, treatment with this benzamide led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic methods for preparing N-(2,6-dihydroxyphenyl)benzamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,6-dihydroxyaniline with benzoyl chloride derivatives under inert conditions. Thionyl chloride (SOCl₂) is often used to activate carboxylic acids, followed by coupling with the amine. Recrystallization from ethanol/water mixtures ensures purity .
Q. How is the purity of this compound verified in synthetic chemistry research?
Purity is assessed using HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography). Melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity. For example, IR spectroscopy validates the presence of amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups .
Q. What spectroscopic techniques are essential for characterizing this compound?
¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. IR spectroscopy confirms amide bond formation, while mass spectrometry (MS) determines molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How are solubility and stability profiles determined for this compound?
Solubility is tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure via UV-Vis spectroscopy or HPLC .
Q. What safety precautions are critical when handling this compound?
Use personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste management services. Safety protocols align with H303+H313+H333 hazard statements .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield and minimize by-products?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity.
- Temperature control : Gradual warming prevents exothermic side reactions.
- Coupling agents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances amide bond formation.
- Stoichiometry : Excess amine or acyl chloride drives the reaction to completion. Reaction progress is tracked via TLC or in-situ NMR .
Q. What strategies resolve discrepancies between computational models and crystallographic data?
High-resolution X-ray diffraction (using SHELX for refinement) validates bond lengths and angles. Computational models (DFT, molecular dynamics) are adjusted to match experimental hydrogen-bonding networks and torsional conformations. Discrepancies often arise from crystal packing effects .
Q. How do steric and electronic effects influence biological activity in derivatives?
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzamide ring enhance binding to target proteins.
- Steric hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce activity by blocking active sites. Systematic SAR (Structure-Activity Relationship) studies, including substituent scanning and docking simulations, guide optimization .
Q. What advanced techniques validate intermolecular interactions in crystalline forms?
- Hirshfeld surface analysis maps close contacts (e.g., hydrogen bonds, π-π stacking).
- ORTEP-III visualizes thermal ellipsoids and disorder in crystal structures.
- Powder XRD confirms phase purity and polymorphism .
Q. How are biological mechanisms of action elucidated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
